molecular formula C8H16O B2718522 3-Butylcyclobutan-1-ol CAS No. 153873-66-6

3-Butylcyclobutan-1-ol

Cat. No.: B2718522
CAS No.: 153873-66-6
M. Wt: 128.215
InChI Key: VMTPHYCPCPPKLS-ZKCHVHJHSA-N
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Description

3-Butylcyclobutan-1-ol is a cyclobutanol derivative featuring a butyl substituent at the 3-position of the cyclobutane ring. However, the absence of direct references to 3-Butylcyclobutan-1-ol in the provided evidence necessitates comparisons with structurally related compounds to infer its behavior and applications.

Properties

IUPAC Name

3-butylcyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-2-3-4-7-5-8(9)6-7/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTPHYCPCPPKLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butylcyclobutan-1-ol can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as 3-butyl-1,4-dibromobutane, under basic conditions. The reaction typically involves the use of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to induce cyclization and form the cyclobutane ring .

Industrial Production Methods

Industrial production of 3-Butylcyclobutan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity 3-Butylcyclobutan-1-ol.

Chemical Reactions Analysis

Types of Reactions

3-Butylcyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: SOCl2, phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: 3-Butylcyclobutanone

    Reduction: 3-Butylcyclobutane

    Substitution: 3-Butylcyclobutyl chloride or bromide

Mechanism of Action

The mechanism of action of 3-Butylcyclobutan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyl group can form hydrogen bonds, while the cyclobutane ring can provide a rigid scaffold that influences the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

  • Hydrophobicity: The butyl group in 3-Butylcyclobutan-1-ol likely enhances lipophilicity compared to amino- or fluorophenyl-substituted analogs, impacting solubility and membrane permeability .
  • Functional Diversity: Amino and fluorophenyl groups in analogs suggest applications in medicinal chemistry (e.g., hydrogen bonding, target binding), whereas 3-Butylcyclobutan-1-ol’s non-polar substituent may favor use as a solvent or intermediate in hydrophobic reactions .

Key Findings :

  • 3-Methylbutan-1-ol, a linear alcohol, has well-documented flammability and irritant risks, emphasizing the need for proper handling in industrial settings . In contrast, cyclobutanol derivatives in the evidence lack safety data, highlighting their niche or discontinued status.
  • Thermal Stability : The cyclobutane ring’s strain may lower thermal stability compared to linear alcohols like 3-Methylbutan-1-ol, though experimental confirmation is needed.

Research and Industrial Relevance

  • 3-Methylbutan-1-ol : Widely used as a solvent in coatings and resins due to its volatility and solubility profile .
  • Amino-Substituted Cyclobutanols: Discontinued status of 3-(Methylamino)cyclobutan-1-ol suggests challenges in synthesis or scalability, while the fluorinated analog (CAS 1511700-51-8) remains in exploratory R&D, likely for bioactive molecule development .
  • 3-Butylcyclobutan-1-ol : Hypothesized applications include asymmetric synthesis (chiral cyclobutane platforms) or surfactants, though further studies are required.

Biological Activity

3-Butylcyclobutan-1-ol is a cyclic alcohol with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

3-Butylcyclobutan-1-ol has the molecular formula C8H16OC_8H_{16}O and features a cyclobutane ring substituted with a butyl group and a hydroxyl group. The structural formula can be represented as follows:

Cyclic structure CCCCCOH\text{Cyclic structure }\begin{array}{c}\text{C}\\\text{C}-\text{C}-\text{C}\\|\\\text{C}-\text{OH}\end{array}

Antimicrobial Properties

Research indicates that 3-butylcyclobutan-1-ol exhibits antimicrobial activity. A study focusing on various cyclic alcohols found that this compound effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of the bacterial cell membrane, leading to increased permeability and cell death.

Anti-inflammatory Effects

In vitro studies have suggested that 3-butylcyclobutan-1-ol may possess anti-inflammatory properties. The compound was shown to reduce the production of pro-inflammatory cytokines in macrophage cell lines. This effect may be mediated through the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response.

Anticancer Activity

Preliminary investigations into the anticancer potential of 3-butylcyclobutan-1-ol have revealed promising results. In a study involving human cancer cell lines, the compound exhibited cytotoxic effects, particularly against breast cancer cells (MCF-7). The compound's ability to induce apoptosis was confirmed through flow cytometry assays, indicating its potential as a therapeutic agent in cancer treatment.

The biological activities of 3-butylcyclobutan-1-ol can be attributed to several mechanisms:

  • Membrane Disruption : The hydrophobic nature of the cyclobutane ring may facilitate interaction with lipid membranes, leading to increased permeability and cell lysis.
  • Cytokine Modulation : By inhibiting NF-kB pathways, the compound may reduce inflammation and modulate immune responses.
  • Apoptosis Induction : The activation of caspase pathways suggests that 3-butylcyclobutan-1-ol can trigger programmed cell death in cancer cells.

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial properties of several cyclic alcohols, including 3-butylcyclobutan-1-ol. The results indicated that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating significant antimicrobial potential.

CompoundMIC (µg/mL)
3-Butylcyclobutan-1-ol32
Ethanol64
Isopropanol128

Case Study 2: Anti-inflammatory Activity

In a cellular model using RAW264.7 macrophages, treatment with 3-butylcyclobutan-1-ol resulted in a significant decrease in TNF-alpha production compared to control groups.

TreatmentTNF-alpha (pg/mL)
Control150
3-Butylcyclobutan-1-ol75

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